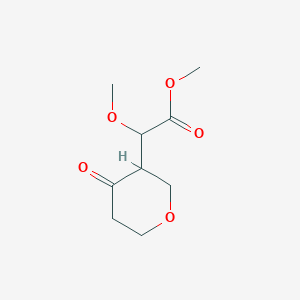

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate

Description

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate is a heterocyclic ester featuring a tetrahydropyran-derived 4-oxooxan-3-yl substituent. The compound’s methoxy and ester groups, combined with the 4-oxooxan ring, likely influence its electronic properties, solubility, and reactivity in photochemical or biological contexts .

Properties

IUPAC Name |

methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFPPQUQINQDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1COCCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-2-(4-oxooxan-3-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways and produce various physiological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

Methyl 2-methoxy-2-(10-methylacridin-9-ylidene)acetate (7) : Contains an acridone-derived ylidene group, enhancing conjugation and fluorescence properties .

Methyl 2-methoxy-2-(9H-xanthen-9-ylidene)acetate (10) : Features a xanthone-derived ylidene group, leading to distinct photophysical behavior .

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Includes a thio-linked quinazolinone moiety, altering redox and biological activity .

Methyl 2-chloro-2,2-diphenylacetate : Substituted with electron-withdrawing chlorine and phenyl groups, reducing electron density compared to the target compound .

Structural Comparison Table:

Photophysical and Reactivity Profiles

Fluorescence and pH Sensitivity:

- Compound 7 : Exhibits strong bathochromic (red) and hyperchromic fluorescence shifts upon protonation with TFA, attributed to the acridone core’s protonation at the ylidene nitrogen .

- Compound 10: Less pronounced fluorescence changes compared to acridone derivatives due to reduced electron density in the xanthone system .

- Target Compound : The 4-oxooxan group may introduce similar pH-dependent fluorescence if the oxo group participates in protonation equilibria.

Reactivity with Singlet Oxygen (¹O₂):

- Compound 7: Chemically inert toward ¹O₂ due to its electron-rich enol ether structure .

- Compound 8 (demethoxylated analog of 7) : Undergoes oxidative cleavage via 1,2-dioxetane intermediates, emitting light upon decomposition .

- Quinazolinone Derivatives: Thioether linkages may facilitate alternative oxidation pathways (e.g., sulfoxide formation) .

Spectroscopic Signatures

- ¹³C NMR : Ester carbonyl signals appear near δ 170 ppm in all analogs (e.g., δ 170.6 for a triazola-dibenzenacyclododecaphane derivative) . Substituents like ylidene or oxooxan cause shifts (e.g., acridone derivatives show downfield shifts for conjugated carbons) .

- IR Spectroscopy: Ester C=O stretches occur at ~1720 cm⁻¹, while oxooxan or quinazolinone carbonyls appear at lower frequencies (~1670–1700 cm⁻¹) .

Biological Activity

Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate is an organic compound with significant potential in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a methoxy group and a 4-oxooxan-3-yl moiety. This combination offers distinct chemical reactivity and potential biological activity, making it a valuable compound for further investigation.

While the precise biological targets of this compound remain largely unknown, its mode of action is hypothesized to involve hydrolysis through esterases, leading to the release of methoxyacetic acid and other metabolites. The biochemical pathways influenced by this compound are not yet fully elucidated, but its lipophilicity suggests it may have favorable absorption and distribution characteristics within biological systems.

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, related compounds have shown efficacy in inhibiting cancer cell growth and inducing apoptosis through pathways involving VEGFR2 and PPARγ .

- Therapeutic Properties : The compound is being explored as a precursor in drug development due to its potential interactions with biomolecules that may lead to therapeutic effects against diseases.

Case Studies

Research on related compounds provides insights into the potential biological activities of this compound:

- Anticancer Activity : In studies involving structurally similar compounds, significant reductions in cell viability were observed in breast cancer cell lines (e.g., MCF7, MDA-MB-231). For example, treatment with a related compound resulted in a decrease in cell viability by approximately 64% at a concentration of 40 µg/ml over 48 hours . This suggests that this compound may have similar effects.

- Mechanistic Insights : Related compounds have been shown to activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, indicating a potential mechanism through which this compound could exert its effects on cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 2-(4-oxooxan-3-yl)acetate | Lacks methoxy group | Limited data available | Simpler structure |

| Ethyl 2-methoxy-2-(4-oxooxan-3-yl)acetate | Ethyl instead of methyl | Potentially similar activity | Different ester group |

The presence of both the methoxy group and the oxooxan moiety in this compound may confer unique reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.